molecular formula C18H16N2O5 B6590803 Dynasore hydrate CAS No. 1202867-00-2

Dynasore hydrate

Cat. No. B6590803
CAS RN: 1202867-00-2
M. Wt: 340.3 g/mol
InChI Key: FKWZHQSDBMSHTN-ZIOFAICLSA-N
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Description

Molecular Structure Analysis

The molecular formula of Dynasore hydrate is C18H14N2O4 . Its molecular weight is 322.31 g/mol . It is soluble in DMSO at 30 mg/mL or ethanol at 1 mg/mL .


Chemical Reactions Analysis

This compound has been shown to be protective of cells and their surface glycocalyx, preventing damage due to oxidative stress . This suggests that this compound may interact with reactive oxygen species, although the specific chemical reactions involved are not detailed in the sources.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 322.31 g/mol . It is soluble in DMSO at 30 mg/mL or ethanol at 1 mg/mL . The CAS Number is 1202867-00-2 .

Scientific Research Applications

Inhibition of Dynamin

Dynasore hydrate is a cell-permeable inhibitor of dynamin, which is essential for clathrin-dependent coated vesicle formation in cells. It has been found to interfere with the GTPase activity of various dynamin proteins but not other small GTPases. As a result, dynasore acts as a potent inhibitor of endocytic pathways dependent on dynamin, rapidly blocking coated vesicle formation and leading to the accumulation of specific types of coated pit intermediates. This function is crucial for understanding the role of dynamin in vesicle formation and the overall endocytic process (Macia et al., 2006).

Impact on Cellular Function

Dynasore is not only a dynamin inhibitor but also affects other cellular processes. It has been observed to reduce labile cholesterol in the plasma membrane and disrupt lipid raft organization in a dynamin-independent manner. Understanding these effects is significant for exploring both the role of dynamin and the regulation of cholesterol in plasma membranes (Preta, Cronin, & Sheldon, 2015).

Neurological Applications

Dynasore has shown potential in neurological applications, particularly in spinal cord injury (SCI) in rats. It has been found to improve motor function recovery after SCI by inhibiting neuronal apoptosis and astrocytic proliferation. This indicates that dynasore could have therapeutic potential in treating SCI and possibly other neurological conditions (Li et al., 2017).

Anti-Viral Properties

Research has revealed that dynasore can disrupt the trafficking of herpes simplex virus proteins. By inhibiting dynamin, dynasore impedes viral entry and other steps in the viral life cycle, suggesting its potential as an antiviral agent (Mues et al., 2015).

Cancer Research

In cancer research, dynasore has been found to suppress lamellipodia formation and cancer cell invasion by destabilizing actin filaments. This indicates its potential as a tool for understanding cancer cell motility and possibly as a therapeutic agent in cancer treatment (Yamada et al., 2009).

Mechanism of Action

Target of Action

Dynasore hydrate primarily targets dynamin , a GTPase protein . Dynamin plays an essential role in membrane fission during clathrin-mediated endocytosis in eukaryotic cells . It is involved in the formation and detachment of clathrin-coated pits from the membrane during endocytosis .

Mode of Action

This compound acts as a GTPase inhibitor that rapidly and reversibly inhibits dynamin activity . This inhibition prevents endocytosis, blocking the formation of clathrin-coated vesicles . This compound also reduces labile cholesterol in the plasma membrane and disrupts lipid raft organization in a dynamin-independent manner .

Biochemical Pathways

This compound affects the endocytic pathway by inhibiting dynamin, which is crucial for the invagination of the plasma membrane to form clathrin-coated pits . This process regulates fundamental cellular processes, including the homeostasis of the plasma membrane, receptor turnover, and the uptake of nutrients . This compound also impacts the cholesterol regulation pathway by reducing labile cholesterol in the plasma membrane .

Pharmacokinetics

It is known that this compound is soluble in dmso , which could potentially influence its absorption and distribution in the body

Result of Action

The inhibition of dynamin by this compound prevents clathrin-coated endocytosis, including the internalization of LDL receptors in the plasma membrane . It also inhibits the vesicular H±ATPase, which is involved in cholesterol recycling from endosomes back to the plasma membrane . These actions lead to a reduction in labile cholesterol in the plasma membrane and a disruption of lipid raft organization .

Action Environment

It is known that this compound should be stored at -20°c and protected from light , suggesting that temperature and light exposure could potentially affect its stability and efficacy

Safety and Hazards

When handling Dynasore hydrate, it is recommended to avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is advised . It is also important to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-3-hydroxynaphthalene-2-carboxamide;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4.H2O/c21-15-6-5-11(7-17(15)23)10-19-20-18(24)14-8-12-3-1-2-4-13(12)9-16(14)22;/h1-10,21-23H,(H,20,24);1H2/b19-10+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWZHQSDBMSHTN-ZIOFAICLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC(=C(C=C3)O)O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CC(=C(C=C3)O)O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746662
Record name 3-Hydroxy-N'-[(Z)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]naphthalene-2-carbohydrazide--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1202867-00-2
Record name 3-Hydroxy-N'-[(Z)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]naphthalene-2-carbohydrazide--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1202867-00-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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